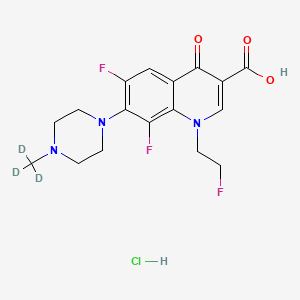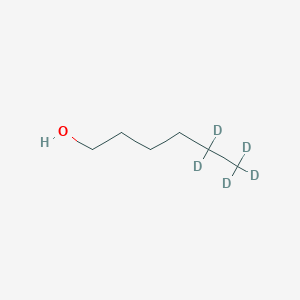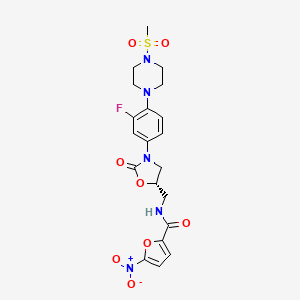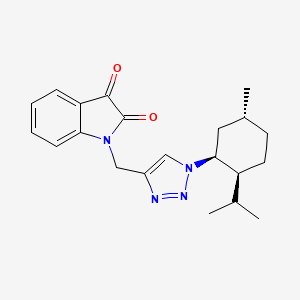
Hdac3/6-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac3/6-IN-2 is a potent inhibitor of histone deacetylase 3 and histone deacetylase 6, with IC50 values of 0.635 μM and 0.368 μM, respectively . Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have shown promise in cancer therapy due to their ability to induce cancer cell apoptosis and inhibit tumor growth .
Métodos De Preparación
The synthesis of Hdac3/6-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to obtain the final product. The industrial production methods for this compound involve optimizing the reaction conditions to achieve high yield and purity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Análisis De Reacciones Químicas
Hdac3/6-IN-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced products .
Aplicaciones Científicas De Investigación
Hdac3/6-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylases in gene regulation and chromatin remodeling. In biology, this compound is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell proliferation, differentiation, and apoptosis. In medicine, this compound has shown potential as a therapeutic agent for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. In industry, this compound is used in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
Hdac3/6-IN-2 exerts its effects by inhibiting the enzymatic activity of histone deacetylase 3 and histone deacetylase 6. This inhibition leads to the accumulation of acetylated histones, resulting in chromatin relaxation and transcriptional activation of target genes. The molecular targets of this compound include histone deacetylase 3 and histone deacetylase 6, which are involved in various cellular pathways such as cell cycle regulation, apoptosis, and DNA repair. By inhibiting these enzymes, this compound can modulate gene expression and cellular functions, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Hdac3/6-IN-2 is unique in its ability to selectively inhibit both histone deacetylase 3 and histone deacetylase 6, making it a valuable tool for studying the roles of these enzymes in various biological processes. Similar compounds include other histone deacetylase inhibitors such as vorinostat, romidepsin, and panobinostat, which have different selectivity profiles and therapeutic applications. This compound stands out due to its dual inhibition of histone deacetylase 3 and histone deacetylase 6, providing a broader range of biological effects and potential therapeutic benefits .
Propiedades
Fórmula molecular |
C49H67N5O6 |
|---|---|
Peso molecular |
822.1 g/mol |
Nombre IUPAC |
N-[4-[4-[(2S,4aS,6aS,6bR,12aS,14bR)-11-cyano-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,14b-decahydropicene-2-carbonyl]piperazin-1-yl]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C49H67N5O6/c1-44(2)38-18-19-49(7)41(47(38,5)29-32(31-50)42(44)58)37(55)28-35-36-30-46(4,21-20-45(36,3)22-23-48(35,49)6)43(59)54-26-24-53(25-27-54)34-16-14-33(15-17-34)51-39(56)12-10-8-9-11-13-40(57)52-60/h14-17,28-29,36,38,41,60H,8-13,18-27,30H2,1-7H3,(H,51,56)(H,52,57)/t36-,38?,41?,45+,46-,47-,48+,49+/m0/s1 |
Clave InChI |
WNAHLDHLRFYMBG-FNXDWWPSSA-N |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C(=O)N6CCN(CC6)C7=CC=C(C=C7)NC(=O)CCCCCCC(=O)NO |
SMILES canónico |
CC1(C2CCC3(C(C2(C=C(C1=O)C#N)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)N6CCN(CC6)C7=CC=C(C=C7)NC(=O)CCCCCCC(=O)NO)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)




![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)

![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)

![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)
